molecular formula C17H12N4O4S2 B4623681 (E)-3-(furan-2-yl)-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide

(E)-3-(furan-2-yl)-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide

Cat. No.: B4623681
M. Wt: 400.4 g/mol
InChI Key: IWLWPVDATJSGOM-VOTSOKGWSA-N
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Description

(E)-3-(furan-2-yl)-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide is a complex organic compound that features a furan ring, a thiazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Thiazole Ring Synthesis: The thiazole ring can be formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The furan and thiazole rings are then coupled using a suitable linker, such as a carbamothioyl group, under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving furan and thiazole derivatives.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors that are involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways that are crucial for cell growth and survival, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-[[4-(2-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide: Similar structure but with a different position of the nitro group.

    (E)-3-(furan-2-yl)-N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide: Similar structure but with the nitro group in the para position.

Uniqueness

(E)-3-(furan-2-yl)-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide is unique due to the specific positioning of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4S2/c22-15(7-6-13-5-2-8-25-13)19-16(26)20-17-18-14(10-27-17)11-3-1-4-12(9-11)21(23)24/h1-10H,(H2,18,19,20,22,26)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLWPVDATJSGOM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=S)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=S)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(furan-2-yl)-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide
Reactant of Route 2
(E)-3-(furan-2-yl)-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide
Reactant of Route 3
(E)-3-(furan-2-yl)-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide
Reactant of Route 4
(E)-3-(furan-2-yl)-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(E)-3-(furan-2-yl)-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(E)-3-(furan-2-yl)-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide

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